molecular formula C5H11NO4S B13290755 4-Hydroxypiperidine-3-sulfonic acid

4-Hydroxypiperidine-3-sulfonic acid

Cat. No.: B13290755
M. Wt: 181.21 g/mol
InChI Key: YFINGRYNNZDFSQ-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-3-sulfonic acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a hydroxyl group at the fourth position and a sulfonic acid group at the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypiperidine-3-sulfonic acid typically involves the hydroxylation of piperidine derivatives followed by sulfonation. One common method includes the reaction of piperidine with a hydroxylating agent such as hydrogen peroxide or a peracid to introduce the hydroxyl group. Subsequently, the sulfonic acid group can be introduced using sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypiperidine-3-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.

    Substitution: The hydroxyl and sulfonic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxypiperidine-3-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-hydroxypiperidine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxypiperidine-3-sulfonic acid is unique due to its combination of a hydroxyl group and a sulfonic acid group on a piperidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H11NO4S

Molecular Weight

181.21 g/mol

IUPAC Name

4-hydroxypiperidine-3-sulfonic acid

InChI

InChI=1S/C5H11NO4S/c7-4-1-2-6-3-5(4)11(8,9)10/h4-7H,1-3H2,(H,8,9,10)

InChI Key

YFINGRYNNZDFSQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1O)S(=O)(=O)O

Origin of Product

United States

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